Thozalinone

Catalog No.
S545270
CAS No.
655-05-0
M.F
C11H12N2O2
M. Wt
204.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Thozalinone

CAS Number

655-05-0

Product Name

Thozalinone

IUPAC Name

2-(dimethylamino)-5-phenyl-1,3-oxazol-4-one

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

InChI

InChI=1S/C11H12N2O2/c1-13(2)11-12-10(14)9(15-11)8-6-4-3-5-7-8/h3-7,9H,1-2H3

InChI Key

JJSHYECKYLDYAR-UHFFFAOYSA-N

SMILES

CN(C)C1=NC(=O)C(O1)C2=CC=CC=C2

Solubility

Soluble in DMSO

Synonyms

Thozalinone; Tozalinone; Stimsen; CL-39808; CL 39808; CL39808;

Canonical SMILES

CN(C)C1=NC(=O)C(O1)C2=CC=CC=C2

Description

The exact mass of the compound Thozalinone is 204.0899 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 170962. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Oxazoles - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Thozalinone, also known as 2-dimethylamino-5-phenyl-2-oxazolin-4-one, is a psychostimulant compound that has been primarily utilized in Europe as an antidepressant and anorectic agent. It is classified as a dopaminergic stimulant, which indicates its mechanism of action involves the release of dopamine, with some influence on norepinephrine levels. Unlike many other stimulants, thozalinone is reported to have a low potential for abuse, making it a subject of interest in pharmacological research . The molecular formula for thozalinone is C₁₁H₁₂N₂O₂, with a molar mass of approximately 204.23 g/mol .

That are crucial for its synthesis and biological activity. The primary reaction involves the formation of thozalinone from ethyl mandelate and dimethylcyanamide in the presence of sodium hydride, which acts as a strong base. This reaction includes the abstraction of an alcohol proton, leading to the formation of an intermediate that subsequently cyclizes to yield thozalinone .

Thozalinone exhibits notable pharmacological properties. It has been shown to increase dopamine synthesis in the brain, which is significant for its stimulant effects. The compound's action is similar to that of amphetamines and imipramine but with distinct differences that may reduce side effects associated with these other stimulants . Thozalinone has also been studied for its effects on appetite suppression and motor activity enhancement in various animal models .

The synthesis of thozalinone typically involves the following steps:

  • Base Treatment: Sodium hydride is used to deprotonate ethyl mandelate.
  • Nucleophilic Attack: The resulting oxyanion attacks dimethylcyanamide, forming an intermediate.
  • Cyclization: Intramolecular cyclization occurs, resulting in the formation of thozalinone.

This method highlights the importance of strong bases and specific reactants in producing thozalinone effectively .

Thozalinone has been investigated for several applications:

  • Antidepressant: Primarily used in Europe for treating depression.
  • Appetite Suppressant: Studied for its potential use in weight management.
  • Parkinsonism Treatment: Research indicates it may enhance dopamine turnover rates in patients with Parkinson's disease .

Despite its potential benefits, thozalinone has not received approval for use in the United States, and further research is needed to fully understand its efficacy and safety profile .

Studies on thozalinone's interactions indicate it may have synergistic effects when combined with other central nervous system stimulants. Its unique profile allows it to enhance dopaminergic activity without significantly increasing norepinephrine levels compared to traditional stimulants like amphetamines. This distinction could lead to fewer side effects related to cardiovascular stimulation .

Thozalinone can be compared with several similar compounds based on their chemical structure and pharmacological effects:

CompoundStructure TypePrimary UseDopaminergic ActivityAbuse Potential
ThozalinoneOxazoline derivativeAntidepressantModerateLow
PemolinePiperidine derivativeAttention Deficit DisorderHighModerate
FenozoloneBenzodiazepine derivativeAntidepressantModerateLow
AmphetaminePhenethylamine derivativeStimulantHighHigh

Uniqueness of Thozalinone

Thozalinone is unique due to its balanced dopaminergic activity combined with a lower risk of abuse compared to traditional stimulants like amphetamine and pemoline. Its specific mechanism may offer therapeutic advantages in treating conditions like depression without the heightened risks associated with more potent stimulants .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.5

Hydrogen Bond Acceptor Count

2

Exact Mass

204.089877630 g/mol

Monoisotopic Mass

204.089877630 g/mol

Heavy Atom Count

15

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

68X5932947

Other CAS

655-05-0

Wikipedia

Thozalinone

Dates

Modify: 2023-08-15
1: Yen-Koo HC, Davis DA, Balazs T. Inhibition of dopaminergic agonist-induced gnawing behavior by neuroleptic drugs in mice. Drug Chem Toxicol. 1985;8(6):495-502. PubMed PMID: 2868876.
2: Gielsdorf W. Determination of the psychostimulants pemoline, fenozolone and thozalinone in human urine by gas chromatography/mass spectrometry and thin layer chromatography. J Clin Chem Clin Biochem. 1982 Feb;20(2):65-8. PubMed PMID: 6121837.
3: Yen-Koo HC, Balazs T. Detection of dopaminergic supersensitivity induced by neuroleptic drugs in mice. Drug Chem Toxicol. 1980;3(2):237-47. PubMed PMID: 6112126.
4: Leite AC, Liepen LL, Costa VP. [Clinical trial of Stimsem Thozalinone in the treatment of obese patients]. Rev Bras Med. 1971 Sep;28(9):475-8. Portuguese. PubMed PMID: 5139648.
5: Berstein BM, Latimer CN. Behavioral facilitation: the interaction of imipramine and desipra- mine with amphetamine, alpha-pipradrol, methylphenidate, and thozalinone. Psychopharmacologia. 1968;12(4):338-45. PubMed PMID: 4385109.
6: Gallant DM, Bishop MP, Scrignar CB, Hornsby L, Moore B, Inturrisi BB. A double-blind study of thozalinone (C1 39,808) in depressed outpatients. Curr Ther Res Clin Exp. 1966 Dec;8(12):621-2. PubMed PMID: 4962734.
7: Greenblatt EN, Osterberg AC. Some pharmacologic properties of thozalinone, a new excitant. Toxicol Appl Pharmacol. 1965 Jul;7(4):566-78. PubMed PMID: 4378772.

Explore Compound Types